4-(4-ethylphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Properties
Molecular Formula |
C26H24N4O2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H24N4O2/c1-3-17-7-9-19(10-8-17)25-22-23(20-13-16(2)6-11-21(20)31)28-29-24(22)26(32)30(25)15-18-5-4-12-27-14-18/h4-14,25,31H,3,15H2,1-2H3,(H,28,29) |
InChI Key |
HSWXXPDCRALNGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)NN=C3C5=C(C=CC(=C5)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of the various substituents through a series of coupling reactions and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Aromatic substitution reactions can occur on the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a nitro group will produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, 4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE may be studied for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in areas such as electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved in these interactions can be complex and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-METHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- 4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-ETHYLPHENYL)-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
Uniqueness
The uniqueness of 4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of substituents and the resulting structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
